molecular formula C7H14ClN3 B6351062 [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride CAS No. 1922854-43-0

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride

Cat. No.: B6351062
CAS No.: 1922854-43-0
M. Wt: 175.66 g/mol
InChI Key: YIUASPCMBKZKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is a pyrazole-derived compound featuring a methylamine group attached to the 4-position of the pyrazole ring via a methylene bridge. Pyrazole derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and ligands in coordination chemistry . This compound is synthesized as a hydrochloride salt, which typically enhances water solubility compared to freebase forms. However, commercial availability of this specific derivative has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.ClH/c1-5-7(4-8-3)6(2)10-9-5;/h8H,4H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUASPCMBKZKGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride typically involves the methylation of 3,5-dimethyl-1H-pyrazole. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with methylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to ensure the best possible outcome .

Chemical Reactions Analysis

Sulfonamide Formation via Nucleophilic Substitution

The primary documented reaction involves sulfonamide synthesis through nucleophilic substitution with sulfonyl chlorides. This reaction leverages the nucleophilic amine group to form biologically relevant sulfonamide derivatives .

Reaction Mechanism :

  • Base Deprotonation : The hydrochloride salt is neutralized in the presence of a base (e.g., NaHCO₃), releasing the free amine.

  • Nucleophilic Attack : The amine reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) at room temperature, forming a sulfonamide bond.

  • Workup : Sequential washing with 5% NaHCO₃, 1 M HCl, and saturated NaCl removes unreacted reagents.

Example Reaction :

ReactantSulfonyl ChlorideProduct (Yield)Conditions
Free amine derivative Benzenesulfonyl chlorideC1 (38%)12 hr, RT, CHCl₃:MeOH (9:1)

Key products like C1 (m.p. 72–74°C) were characterized via ¹H NMR and HRMS-ESI .

Structural Modifications via Alkylation

The compound’s methylamine group participates in alkylation reactions with electrophiles such as allyl or tert-butyl halides, producing derivatives with altered steric and electronic properties .

Industrial Synthesis :

  • Continuous Flow Reactors : Optimized for scalability, these systems ensure consistent yields and purity during alkylation .

  • Automated Parameter Control : Temperature (60–80°C) and solvent (ethanol/methanol) are tightly regulated to minimize side reactions.

Notable Derivatives :

  • C26 : Synthesized using 1-allyl-3,5-dimethyl-1H-pyrazole, introducing an allyl group for enhanced reactivity in polymerization studies .

  • C27 : Incorporates a tert-butyl group, improving stability in acidic environments .

Chelation with Metal Ions

The pyrazole and amine moieties enable coordination chemistry with transition metals (e.g., Co(II), Zn(II)), forming complexes critical for catalytic applications.

Proposed Binding Modes :

  • Bidentate Coordination : Via pyrazole N1 and amine N atoms.

  • Tridentate Coordination : Additional interaction with the methyl group’s electron density.

Applications :

  • Polymerization Catalysis : Facilitates ring-opening polymerization of rac-lactide, producing heterotactic polylactides with a heterotactic bias (Pr = 0.70–0.75).

Stability and Reactivity Considerations

  • Thermal Stability : Stable at room temperature but degrades above 150°C, limiting high-temperature applications.

  • Solubility : Preferentially dissolves in polar aprotic solvents (e.g., DMF, DMSO), enabling homogeneous reaction conditions.

Comparative Analysis with Analogues

CompoundKey Reaction Differences
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamineHigher sulfonylation yields due to reduced steric hindrance .
(1,5-Dimethyl-1H-pyrazol-4-yl)methylamine hydrochlorideLower metal-chelation efficiency compared to the target compound.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. It has shown potential in the development of drugs targeting neurological disorders due to its ability to modulate specific biological pathways. The pyrazole structure is known for its interaction with various receptors, making it valuable in medicinal chemistry .

Case Study:
Recent studies have explored its efficacy in synthesizing compounds that inhibit certain enzymes involved in neurodegenerative diseases. For instance, derivatives of this compound have been tested for their ability to cross the blood-brain barrier and exhibit neuroprotective effects .

Agricultural Chemistry

Enhancement of Agrochemicals:
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is also employed in formulating agrochemicals. Its incorporation into pesticides and herbicides enhances their efficacy, thereby improving crop yields. The compound's ability to interact with plant metabolic pathways has been documented, suggesting its role in promoting plant growth and resistance to pests .

Research Findings:
Field trials have demonstrated that formulations containing this compound significantly reduce pest populations while maintaining crop health, indicating its potential as a sustainable agricultural solution .

Biochemical Research

Enzyme Inhibition Studies:
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. Its structure allows it to interact with various biochemical targets, aiding in the understanding of complex biological processes such as signal transduction and metabolic regulation .

Experimental Insights:
In vitro studies have shown that [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.

Material Science

Development of Advanced Materials:
The compound is explored for its potential in creating advanced materials, particularly in coatings and polymers that require specific thermal and mechanical properties. Its unique chemical properties allow for the formation of stable complexes with metal ions, which can enhance material performance .

Example Applications:
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in electronics and automotive industries.

Analytical Chemistry

Reagent for Analytical Techniques:
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride serves as a reagent in various analytical techniques. It improves the detection and quantification of other substances in complex mixtures through its unique reactivity .

Analytical Applications:
It has been used effectively in chromatographic methods and spectroscopy to analyze pharmaceutical compounds and environmental samples, showcasing its versatility as an analytical tool.

Summary Table of Applications

Field Application Key Findings/Insights
PharmaceuticalIntermediate for drug synthesisPotential neuroprotective effects; enzyme inhibition
Agricultural ChemistryEnhancing agrochemical formulationsImproved pest resistance; sustainable agricultural practices
Biochemical ResearchStudies on enzyme inhibitionInsights into metabolic regulation
Material ScienceDevelopment of advanced materialsEnhanced thermal stability; improved mechanical properties
Analytical ChemistryReagent for detection and quantificationEffective in chromatographic methods

Mechanism of Action

The mechanism of action of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride with analogous pyrazole and amine-containing derivatives, focusing on structural variations, counterion effects, and functional group implications.

Key Structural and Functional Differences:

Substituent Positioning and Steric Effects: The 3,5-dimethyl substitution on the pyrazole ring distinguishes this compound from derivatives like [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate, which features an ethylamine group at the 4-position .

Counterion Impact :

  • The hydrochloride salt form contrasts with oxalate salts (e.g., [1-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate ). Hydrochlorides generally exhibit higher aqueous solubility, whereas oxalates may offer improved crystallinity or stability under specific conditions.

Heterocyclic Variations :

  • Compounds like N-methyl-1-(3-pyridinyl)ethanamine oxalate replace the pyrazole core with a pyridine ring, altering electronic properties (e.g., basicity) and hydrogen-bonding capabilities.

Functional Group Diversity :

  • The bromo and aldehyde substituents in 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde highlight how electron-withdrawing groups or reactive moieties (e.g., aldehydes) can shift applications toward cross-coupling reactions or intermediate synthesis.

Table 1: Structural and Commercial Comparison of Selected Compounds

Compound Name Core Structure Substituents/Functional Groups Counterion/Form Availability
[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine HCl Pyrazole 3,5-dimethyl; methylmethylamine Hydrochloride Discontinued
[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate Pyrazole 3,5-dimethyl; ethylamine Oxalate dihydrate Available
N-Methyl-1-(3-pyridinyl)ethanamine oxalate Pyridine 3-pyridinyl; methylamine Oxalate Available
4-Bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde Pyrazole 4-bromo; 1-cyclopropyl; aldehyde None (neutral) Discontinued

Implications of Structural Differences

  • Bioactivity: Methyl groups at the 3- and 5-positions on pyrazole may enhance metabolic stability compared to unsubstituted analogs.
  • Synthetic Utility : The hydrochloride form’s solubility could favor its use in aqueous reaction conditions, whereas oxalate salts might be preferred for crystallization studies .
  • Reactivity : Bromo- and aldehyde-substituted pyrazoles (e.g., 4-bromo-1-cyclopropyl-1H-pyrazole-5-carbaldehyde ) are more suited for further functionalization via cross-coupling or condensation reactions.

Biological Activity

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its structural features, including the dimethyl groups and the methylamine substituent, contribute to its unique reactivity and biological interactions.

  • Molecular Formula : C6H11N3·HCl
  • Molecular Weight : 125.17 g/mol
  • Appearance : White to light yellow crystalline solid
  • Solubility : Soluble in organic solvents such as ethanol and dimethylformamide

The biological activity of [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is primarily attributed to its interaction with various enzymes and receptors. The presence of the pyrazole ring facilitates hydrogen bonding and hydrophobic interactions, essential for modulating enzyme activity. Research indicates that this compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and influencing various biochemical pathways .

Biological Activity Overview

The compound has been investigated for several biological activities:

1. Enzyme Inhibition

Research suggests that [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride can act as an enzyme inhibitor. It has shown potential in inhibiting enzymes involved in inflammatory processes and cancer progression.

2. Anticancer Properties

Studies have demonstrated that derivatives of pyrazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine have shown IC50 values indicating effective inhibition of cell growth in MCF7 (breast cancer) and A549 (lung cancer) cell lines .

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory drugs. Its interaction with specific receptors involved in inflammation can lead to reduced inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including [(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride:

Study Cell Line IC50 (µM) Findings
Bouabdallah et al.Hep-2 (laryngeal carcinoma)3.25Significant cytotoxic potential observed
Wei et al.A549 (lung carcinoma)26Noted growth inhibition
Xia et al.A54949.85Induced apoptosis in cancer cells
Zheng et al.A549<0.07Strong inhibition compared to standard treatments

These findings highlight the compound's potential as a therapeutic agent in oncology.

Applications in Scientific Research

[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine hydrochloride is utilized across various fields:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing drugs targeting neurological disorders and cancer therapies.
  • Biochemical Research : Employed in studies related to enzyme inhibition and receptor binding.
  • Material Science : Investigated for applications in advanced materials, particularly coatings with specific thermal properties.
  • Agricultural Chemistry : Used in formulating agrochemicals to enhance pesticide efficacy .

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency.
  • Temperature : Excessive heat (>100°C) may lead to decomposition of the pyrazole ring.
  • Yield Optimization : Typical yields range from 60–75%, with impurities arising from incomplete reduction or side reactions (e.g., over-alkylation).

Q. Basic Research Focus

  • ¹H-NMR :
    • Pyrazole ring protons appear as singlets at δ 6.1–6.3 ppm.
    • Methyl groups on the pyrazole ring show distinct singlets at δ 2.1–2.3 ppm.
    • The methylamine moiety resonates as a triplet (CH₂NH) at δ 3.4–3.6 ppm, with NH₂ protons broadened due to HCl salt formation .
  • IR : Strong absorption at 1630–1650 cm⁻¹ (C=N stretching) and 2800–3000 cm⁻¹ (NH₂⁺ vibrations) confirms the hydrochloride form.
  • MS (ESI) : Molecular ion peaks at m/z 182.1 [M+H]⁺ (free base) and 218.5 [M+HCl+H]⁺ (hydrochloride).

Advanced Tip : Use 2D NMR (HSQC, HMBC) to assign quaternary carbons and verify the methylaminomethyl substitution pattern .

What crystallographic strategies are effective for determining the solid-state structure of this compound?

Q. Advanced Research Focus

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a CCD detector.
  • Refinement : Employ SHELXL for small-molecule refinement. Key parameters:
    • R1 < 0.05 for high-resolution data (d-spacing < 0.8 Å).
    • Hydrogen bonding networks (N–H···Cl interactions) stabilize the crystal lattice .
  • Challenges : Hydrochloride salts often form hydrates; monitor for water inclusion via TGA/DSC.

Q. Example Metrics :

Space GroupZR1 (%)wR2 (%)
P2₁/c43.28.7

How do substituents on the pyrazole ring influence biological activity and stability?

Q. Advanced Research Focus

  • Steric Effects : 3,5-Dimethyl groups enhance metabolic stability by shielding the pyrazole core from oxidative enzymes .
  • Electronic Effects : Electron-donating methyl groups increase basicity of the methylamine moiety, improving solubility in acidic media.
  • Bioactivity : Structural analogs (e.g., N-benzyl derivatives) show mTORC1 inhibition (IC₅₀ = 10 μM) in antiproliferative assays .

Q. Experimental Design :

  • Compare IC₅₀ values of derivatives with varying substituents (e.g., Cl, OMe) using MTT assays on cancer cell lines.

How can contradictions in spectral data during characterization be systematically addressed?

Q. Advanced Research Focus

Purity Check : Confirm via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to rule out co-eluting impurities .

Isotopic Labeling : Use ¹³C-labeled precursors to verify carbon assignments in NMR.

X-ray Diffraction : Resolve ambiguous NOE correlations (e.g., methyl group orientation) with crystallographic data .

Case Study : A ¹H-NMSpacer discrepancy at δ 2.6 ppm (attributed to residual DMF) was resolved by repeated recrystallization from EtOH/H₂O .

What strategies mitigate common synthetic impurities, such as di-alkylated byproducts?

Q. Basic Research Focus

  • Controlled Stoichiometry : Use a 1:1 molar ratio of pyrazole to alkylating agent.
  • Protection/Deprotection : Temporarily protect the pyrazole NH with a Boc group before alkylation, followed by acidic removal .
  • Chromatography : Employ flash chromatography (SiO₂, hexane/EtOAc 3:1) to separate mono- and di-alkylated species.

Yield Improvement : Adding molecular sieves (4Å) during alkylation reduces water interference, increasing yield by 15% .

How is computational modeling used to predict the compound’s reactivity and binding modes?

Q. Advanced Research Focus

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict nucleophilic sites (e.g., methylamine NH₂ for protonation).
  • Molecular Docking : Dock into mTORC1 (PDB: 4JSV) to identify key interactions (e.g., hydrogen bonds with Glu1790) .
  • MD Simulations : Assess stability of the hydrochloride salt in aqueous solution (AMBER force field).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.